Difluorphos

Übersicht

Beschreibung

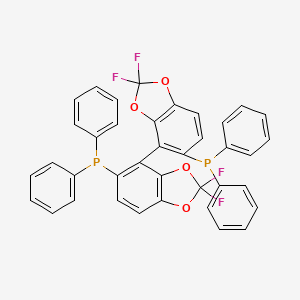

Difluorphos is an enantiomerically pure diphosphine that plays a significant role in various homogeneous metal-catalyzed asymmetric reactions . It is an atropisomeric ligand that has been used in the design and synthesis of compounds with complementary stereoelectronic properties .

Synthesis Analysis

This compound has been used in the development of atropisomeric diphosphanes named SYNPHOS and this compound . It has shown high catalytic performances for some C–H and C–C bond forming processes as well as for the synthesis of biorelevant targets . The synthesis involves the use of transition metal-catalyzed reactions, providing a direct and selective way towards the synthesis of highly valuable products .Molecular Structure Analysis

The molecular formula of this compound is C38H24F4O4P2 . It is an electrodeficient atropisomeric diphosphane bearing an original stereoelectronic skeleton based on a bi (difluorobenzodioxole) backbone .Chemical Reactions Analysis

This compound has been used in various homogeneous metal-catalyzed asymmetric reactions . It has shown high catalytic performances for some C–H and C–C bond forming processes . It has also been used in hydrogenation reactions and C-C bond-forming processes which provide important catalytic approaches to fine chemicals .Physical And Chemical Properties Analysis

The molecular weight of this compound is 682.54 . More detailed physical and chemical properties are not available from the current search results.Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Difluorphos, specifically R- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, is a chiral diphosphine ligand used in a variety of transition metal-catalyzed asymmetric reactions. It has been used in the preparation of enantiomerically pure this compound, essential for achieving high levels of chiral induction in asymmetric synthesis (Genêt, Ayad, & Ratovelomanana-Vidal, 2011).

Asymmetric Sakurai-Hosomi Allylation

Rhodium-Catalyzed Asymmetric Additions

The applications of this compound extend to the rhodium-catalyzed asymmetric conjugate addition of boronic acids to α,β-unsaturated ketones. This process affords high yields and excellent enantiomeric excesses, providing a valuable approach for the synthesis of biologically interesting compounds (Berhal, Wu, Genêt, Ayad, & Ratovelomanana-Vidal, 2011).

In Electrochemistry

Lithium difluoro(oxalato)borate, a compound related to this compound, has been studied as a functional additive for lithium-ion batteries. Its addition to electrolytes significantly improves capacity and power retention, marking an important contribution to the development of high-performance batteries (Liu, Chen, Busking, & Amine, 2007).

Asymmetric Hydrogenation

This compound has been compared with other chiral diphosphines in Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. These studies revealed that the ligand's stereoelectronic features significantly influence the enantioselectivity of the reaction, making this compound a valuable tool in asymmetric catalysis (Jeulin et al., 2004).

Difluoroalkylation Reactions

This compound has been explored in trifluoromethylthiolation, trifluoromethylation, and arylation reactions of difluoro enol silyl ethers. This study highlights the potential of this compound in constructing new functionalities in organic molecules, crucial for pharmaceutical and agrochemical applications (Jiang et al., 2020).

Wirkmechanismus

Safety and Hazards

Safety measures for handling Difluorphos include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMLTMOEYCQDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24F4O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116978 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503538-70-3 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp](/img/structure/B3425967.png)

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/no-structure.png)